Home > Products > Screening Compounds P134881 > 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide - 2034276-24-7

2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Catalog Number: EVT-3022822
CAS Number: 2034276-24-7
Molecular Formula: C17H16N6O2
Molecular Weight: 336.355
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound serves as a crucial starting material for synthesizing a series of nitrogen and sulfur heterocyclic systems, including indolo-triazolo-pyridazinethiones. [] These compounds exhibit promising biological activity and are therefore of interest for further research.

Relevance: This compound shares a core structure with 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, containing both the indole and the 1,2,4-triazole rings. [] The research highlights how this compound can be chemically modified to incorporate a pyridazine ring, resulting in structures closely resembling the target compound.

Indolo-triazolo-pyridazinethiones (7-16)

Compound Description: This series of compounds represents a novel class of heterocyclic systems synthesized by linking indole, 1,2,4-triazole, and pyridazine rings. [] The study synthesized these compounds through a cyclization reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with diverse aromatic aldehydes.

Relevance: These compounds share a significant structural resemblance to 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, incorporating the indole, 1,2,4-triazole, and pyridazine ring systems. [] This similarity highlights the potential for synthesizing the target compound using similar cyclization approaches with appropriately substituted starting materials.

2,3-bis((5,6-dihydro-14H-indolo[2,3-d]-6-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3 ylsulfanyl)methyl)quinoxalines (19-25)

Compound Description: This series consists of complex heterocyclic systems formed by linking two indolo-triazolo-pyridazinethione units with a 2,3-bis(bromomethyl)quinoxaline linker. [] The study successfully synthesized these compounds, showcasing their potential as building blocks for even more intricate molecules.

Relevance: These compounds, while larger and more complex, incorporate the same core structure of indole, 1,2,4-triazole, and pyridazine rings found in 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] The presence of these shared structural elements emphasizes the versatility of these ring systems in constructing diverse heterocyclic compounds.

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine moiety with 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] Although SGX523 exhibits toxicity issues, its structural similarity to the target compound provides valuable insights into potential metabolic pathways and highlights the need for thorough safety assessments during drug development.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of SGX523 formed through aldehyde oxidase (AO) metabolism, predominantly in monkeys and humans. [] This metabolite exhibits significantly lower solubility than SGX523 and is implicated in the observed renal toxicity.

Relevance: While structurally similar to SGX523, M11 retains the shared [, , ]triazolo[4,3-b]pyridazine core with 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] This connection emphasizes the importance of considering potential metabolic transformations and metabolite solubility when designing drugs containing similar structural motifs.

7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a novel compound demonstrating functional selectivity for specific non-α1 GABAA receptors. [] It exhibits a reduced propensity for inducing physical dependence compared to traditional benzodiazepines.

Relevance: This compound, while structurally distinct from 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, belongs to the same broader chemical class of compounds containing the 1,2,4-triazolo[4,3-b]pyridazine core structure. [] This categorization highlights the prevalence of this structural motif in diverse pharmacological contexts.

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

Compound Description: SL651498 is another novel compound exhibiting functional selectivity for specific non-α1 GABAA receptors. [] Similar to L-838,417, it demonstrates a reduced propensity for inducing physical dependence in comparison to traditional benzodiazepines.

Relevance: While structurally distinct from 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, this compound further emphasizes the presence of the 1,2,4-triazolo[4,3-b]pyridazine core structure within the broader class of compounds targeting GABAA receptors. []

Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine scaffold with 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] Despite its promising activity, Compound 1's bioactivation profile highlights the need for careful structural optimization to mitigate potential toxicological liabilities associated with this specific scaffold.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Compound 2 is an analog of Compound 1 designed to reduce bioactivation by shifting metabolism towards the naphthyridine ring alkoxy substituent. [] While it successfully achieved this goal, it still exhibited glutathione conjugation and covalent binding, albeit to a lesser extent.

Relevance: This compound, while structurally similar to Compound 1, retains the [, , ]triazolo[4,3-b]pyridazine core found in 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide. [] Its development further emphasizes the challenges associated with mitigating potential toxicity issues arising from the bioactivation of this particular scaffold.

6-(1H-indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester (TC-AC-28)

Compound Description: TC-AC-28 is a highly selective bromo and extra terminal (BET) bromodomain inhibitor with significant potential as an epigenetic tool compound. [] Its availability for research purposes highlights its importance in understanding and manipulating epigenetic mechanisms.

Relevance: Although structurally distinct from 2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide, both compounds belong to the same broader category of heterocyclic compounds incorporating the indole and the triazole ring systems. [] This categorization highlights the significance of these structural motifs in designing biologically active compounds.

Properties

CAS Number

2034276-24-7

Product Name

2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

IUPAC Name

2-indol-1-yl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide

Molecular Formula

C17H16N6O2

Molecular Weight

336.355

InChI

InChI=1S/C17H16N6O2/c1-25-17-7-6-14-19-20-15(23(14)21-17)10-18-16(24)11-22-9-8-12-4-2-3-5-13(12)22/h2-9H,10-11H2,1H3,(H,18,24)

InChI Key

AZUCCXXHMWNAPO-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.